![molecular formula C9H13AsO4 B14727475 [4-(2-Hydroxypropoxy)phenyl]arsonous acid CAS No. 6295-26-7](/img/structure/B14727475.png)
[4-(2-Hydroxypropoxy)phenyl]arsonous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Hydroxypropoxy)phenyl]arsonous acid is an organoarsenic compound with the molecular formula C9H13AsO4 This compound is characterized by the presence of an arsonous acid group attached to a phenyl ring, which is further substituted with a 2-hydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxypropoxy)phenyl]arsonous acid typically involves the reaction of 4-hydroxyphenylarsine oxide with 1-chloro-2-propanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenylarsine oxide attacks the carbon atom of the chloro group in 1-chloro-2-propanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Hydroxypropoxy)phenyl]arsonous acid undergoes various chemical reactions, including:
Oxidation: The arsonous acid group can be oxidized to form arsonic acid derivatives.
Reduction: The compound can be reduced to form arsonous acid derivatives with lower oxidation states.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Arsonic acid derivatives.
Reduction: Reduced arsonous acid derivatives.
Substitution: Various substituted phenylarsine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Hydroxypropoxy)phenyl]arsonous acid is used as a precursor for the synthesis of more complex organoarsenic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, the compound is investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential use in the treatment of certain diseases, particularly those involving abnormal cell growth or microbial infections.
Industry
In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxypropoxy)phenyl]arsonous acid involves its interaction with cellular components, particularly proteins and enzymes. The arsonous acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylarsine oxide: Similar structure but lacks the 2-hydroxypropoxy group.
4-Hydroxyphenylarsine oxide: Similar structure but lacks the 2-hydroxypropoxy group.
Arsonic acids: Compounds with similar arsonous acid groups but different substituents on the phenyl ring.
Uniqueness
[4-(2-Hydroxypropoxy)phenyl]arsonous acid is unique due to the presence of the 2-hydroxypropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications.
Properties
CAS No. |
6295-26-7 |
|---|---|
Molecular Formula |
C9H13AsO4 |
Molecular Weight |
260.12 g/mol |
IUPAC Name |
[4-(2-hydroxypropoxy)phenyl]arsonous acid |
InChI |
InChI=1S/C9H13AsO4/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5,7,11-13H,6H2,1H3 |
InChI Key |
JFTWDFNVNZXQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)[As](O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




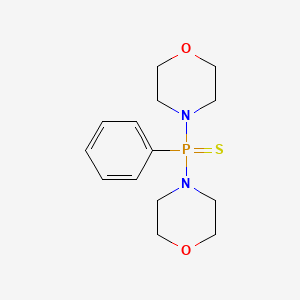
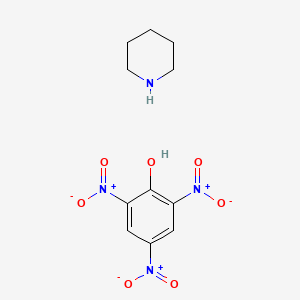
![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
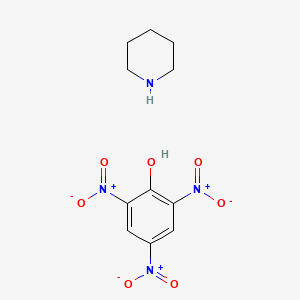
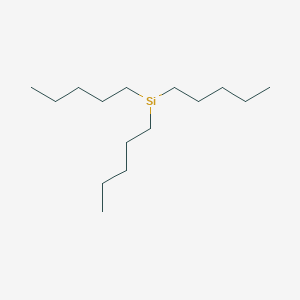

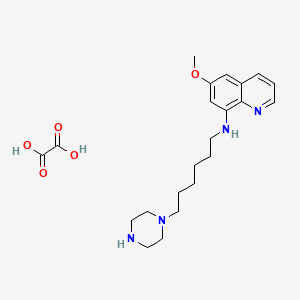
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
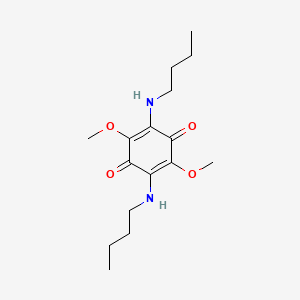
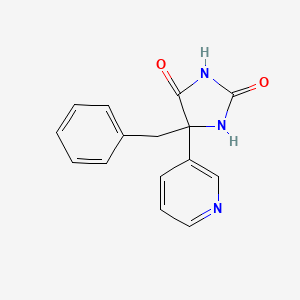
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)

